
(R)-(+)-Timolol Maleate
Overview
Description
®-(+)-Timolol Maleate is a non-selective beta-adrenergic receptor antagonist. It is commonly used in the treatment of elevated intraocular pressure in conditions such as ocular hypertension and open-angle glaucoma. Additionally, it is used orally for managing hypertension and preventing heart attacks .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-(+)-Timolol Maleate involves the reaction of ®-(+)-Timolol with maleic acid. The process typically includes the following steps:
Formation of ®-(+)-Timolol: This involves the reaction of 1-(tert-butylamino)-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-2-ol with appropriate reagents under controlled conditions.
Formation of Maleate Salt: The ®-(+)-Timolol is then reacted with maleic acid to form ®-(+)-Timolol Maleate
Industrial Production Methods: Industrial production of ®-(+)-Timolol Maleate involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Bulk Synthesis: Large quantities of ®-(+)-Timolol are synthesized using automated reactors.
Purification: The product is purified using techniques such as crystallization and chromatography to achieve the desired purity levels
Chemical Reactions Analysis
Hydrolysis and Degradation Pathways
(R)-(+)-Timolol Maleate is susceptible to hydrolysis under aqueous conditions. The maleate salt dissociates in water, releasing timolol and maleic acid. Hydrolysis is pH-dependent, with faster degradation observed in alkaline environments.
Key Findings :
-
Hydrolysis leads to loss of pharmacological activity due to free base formation .
-
Degradation rates increase by 40% at pH 8.5 compared to neutral pH.
Photodegradation and Reactive Oxygen Species (ROS) Generation
This compound exhibits phototoxicity under UV-VIS irradiation, generating reactive oxygen species (ROS) such as singlet oxygen () and hydroxyl radicals () .
Photodegradation Pathways :
-
Primary pathway : Cleavage of the ether bond in the propanolamine side chain, yielding fragments at m/z 247 → 191 (Figure 1) .
-
Secondary pathway : Oxidation of the morpholino-thiadiazole moiety, forming sulfoxide derivatives .
Experimental Data :
Parameter | Value |
---|---|
ROS generation (λ = 365 nm) | 0.25 μM/min (singlet oxygen) |
Half-life under UV light | 12.5 hours |
Implications : Photodegradation necessitates storage in light-resistant containers to maintain stability .
Oxidation Reactions
The thiadiazole and morpholino groups in this compound are prone to oxidation, particularly in the presence of peroxides or metal ions.
Oxidizing Agent | Product | Reaction Site |
---|---|---|
Sulfoxide derivative (m/z 317) | Thiadiazole ring | |
Fe(III) | Hydroxyethylamino metabolites | Propanolamine side chain |
Key Observations :
-
Oxidation reduces β-blocking efficacy by altering receptor-binding regions .
-
Antioxidants (e.g., ascorbic acid) mitigate degradation by 60% in accelerated stability studies .
Synthetic Reactions and Intermediate Formation
The synthesis of this compound involves stereoselective steps to preserve its (R)-configuration :
Key Steps :
-
Chiral Resolution : Use of D-mannitol-1,2,5,6-diacetonide to generate (R)-glyceraldehyde acetonide (yield: 70%) .
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Condensation : Reaction of S-(-)-propylene glycol sulfonamide derivatives with 3-chloro-4-morpholino-1,2,5-thiadiazole under tert-butoxide catalysis (yield: 50%) .
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Salification : Maleic acid treatment to form the final salt (optimized yield: 36–54%) .
Reaction Conditions :
Parameter | Optimal Value |
---|---|
Solvent | Toluene or dioxane |
Temperature | 120–140°C |
Catalyst | Potassium tert-butoxide |
Stability in Formulations
This compound’s stability in ophthalmic solutions depends on pH and excipients:
Formulation Factor | Impact on Stability |
---|---|
pH 6.4–6.8 | Maximal stability (24 months) |
Preservatives (e.g., benzalkonium chloride) | Accelerates oxidation |
Regulatory Specifications :
Scientific Research Applications
Ophthalmology
1.1 Glaucoma Treatment
Timolol Maleate is primarily used in the management of glaucoma, particularly open-angle glaucoma. It lowers intraocular pressure (IOP) by reducing aqueous humor production. Several studies have demonstrated its efficacy:
- Efficacy in Combination Therapy : A study evaluated timolol maleate combined with other antiglaucoma medications. Results indicated significant IOP reduction when timolol was added to therapies with pilocarpine, epinephrine, carbachol, or acetazolamide .
Medication | Baseline IOP (mmHg) | IOP After Treatment (mmHg) | Reduction (%) |
---|---|---|---|
Timolol + Pilocarpine | 24.0 | 18.5 | 22.9 |
Timolol + Epinephrine | 25.0 | 19.0 | 24.0 |
Timolol + Acetazolamide | 26.0 | 20.0 | 23.1 |
- Comparative Efficacy : In a comparative study involving latanoprost and latanoprostene bunod, timolol maleate was shown to be effective and well-tolerated, with significant reductions in IOP observed across treatment groups .
1.2 Topical Formulations for Ocular Use
Timolol maleate is also available in topical formulations for treating conditions like infantile capillary hemangiomas:
- Case Study on Infantile Hemangiomas : A controlled study assessed the use of a 0.25% timolol maleate gel for nonvision-threatening infantile capillary hemangiomas. The results showed that the gel was effective in reducing lesion size and improving cosmetic outcomes .
Dermatological Applications
2.1 Treatment of Hemangiomas
Timolol maleate's topical application has been explored for treating superficial infantile hemangiomas:
- Study Findings : In a retrospective study, patients treated with topical timolol exhibited a significant reduction in lesion size after two months compared to those under observation .
Treatment Group | Good Response (%) | Moderate Response (%) | Poor Response (%) |
---|---|---|---|
Timolol Maleate Gel | 75 | 15 | 10 |
Observation | 10 | 30 | 60 |
Pharmacological Insights
3.1 Mechanism of Action
Timolol functions by blocking beta-adrenergic receptors, leading to decreased production of aqueous humor and thus lowering IOP:
Mechanism of Action
®-(+)-Timolol Maleate exerts its effects by blocking beta-adrenergic receptors. This leads to:
Reduction of Intraocular Pressure: By inhibiting beta receptors in the ciliary body of the eye, it reduces the production of aqueous humor
Lowering Blood Pressure: It decreases sympathetic outflow and reduces heart rate and cardiac output
Prevention of Heart Attacks: It reduces myocardial oxygen demand by decreasing heart rate and contractility
Comparison with Similar Compounds
Brinzolamide: Another compound used in the treatment of glaucoma.
Flumethasone Pivalate: A corticosteroid with anti-inflammatory properties.
Clioquinol: An antifungal and antibacterial agent
Uniqueness: ®-(+)-Timolol Maleate is unique due to its dual action as a beta-adrenergic receptor antagonist and its effectiveness in both ocular and systemic applications. Its ability to reduce intraocular pressure and manage cardiovascular conditions makes it a versatile therapeutic agent .
Biological Activity
(R)-(+)-Timolol Maleate is a nonselective beta-adrenergic antagonist primarily used in the management of intraocular pressure in conditions such as glaucoma and ocular hypertension. Its pharmacological profile also extends to various systemic applications, including cardiovascular conditions. This article reviews the biological activity of this compound, highlighting its efficacy, mechanisms of action, and clinical implications based on diverse research findings.
Timolol maleate functions by blocking beta-adrenergic receptors, which leads to a decrease in aqueous humor production and an increase in outflow facility in the eye. This dual mechanism contributes to its effectiveness in lowering intraocular pressure (IOP).
Ocular Hypertension and Glaucoma
Numerous studies have demonstrated the efficacy of timolol maleate in reducing IOP. For instance, a five-week clinical trial showed that the administration of 0.5% timolol maleate resulted in a mean reduction of outflow pressure by 36.0% from baseline. When combined with oral acetazolamide, an additional mean decrease of 27.6% was observed, indicating a synergistic effect .
In another study involving patients with chronic open-angle glaucoma, timolol maleate administered alongside other antiglaucoma medications significantly reduced IOP without causing clinically significant ocular irritation or changes in visual acuity .
Treatment of Infantile Hemangiomas
Timolol maleate has also been studied for its effectiveness in treating superficial infantile hemangiomas (IH). A randomized controlled trial demonstrated that topical timolol maleate gel (0.5%) significantly reduced the size of IHs compared to ultrapotent corticosteroids, with no adverse effects reported during the treatment period .
Safety Profile
Despite its therapeutic benefits, timolol maleate can cause systemic side effects due to absorption through the ocular surface. A case report highlighted serious adverse effects in an elderly patient requiring ICU admission after using timolol for ocular hypertension, emphasizing the need for careful monitoring, especially in patients with comorbidities .
Properties
CAS No. |
50929-98-1 |
---|---|
Molecular Formula |
C17H28N4O7S |
Molecular Weight |
432.5 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;1-(tert-butylamino)-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-2-ol |
InChI |
InChI=1S/C13H24N4O3S.C4H4O4/c1-13(2,3)14-8-10(18)9-20-12-11(15-21-16-12)17-4-6-19-7-5-17;5-3(6)1-2-4(7)8/h10,14,18H,4-9H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI Key |
WLRMANUAADYWEA-WLHGVMLRSA-N |
SMILES |
CC(C)(C)NCC(COC1=NSN=C1N2CCOCC2)O.C(=CC(=O)O)C(=O)O |
Isomeric SMILES |
CC(C)(C)NCC(COC1=NSN=C1N2CCOCC2)O.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CC(C)(C)NCC(COC1=NSN=C1N2CCOCC2)O.C(=CC(=O)O)C(=O)O |
Key on ui other cas no. |
26791-17-3 |
Related CAS |
33305-95-2 26921-17-5 (maleate (1:1) salt) 26839-75-8 (Parent) |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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